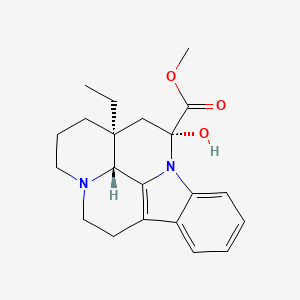

(3R,14R,16S)-Vincamine

Description

Botanical Sources and Phytochemical Distribution

The lesser periwinkle, Vinca (B1221190) minor L., is the most prominent natural source of vincamine (B1683053), where it constitutes a significant portion of the total indole (B1671886) alkaloids. wikipedia.org Research indicates that vincamine is the dominant alkaloid in the aerial parts of the plant. isca.me

Multiple phytochemical analyses have been conducted to isolate and quantify the alkaloids in V. minor. One study successfully isolated five key indole alkaloids: vincaminorine, vincaminoreine, minovine, minovincine, and vincamine. In this analysis, vincamine was identified as the principal alkaloid. isca.me Quantitative studies have reported varying concentrations of vincamine in the plant's leaves, with findings including 0.057% of the dried plant mass, 65 µg/g, and 15.78 ng/mL in a leaf extract. mdpi.comresearchgate.net

| Alkaloid |

|---|

| Vincamine |

| Vincaminorine |

| Vincaminoreine |

| Minovine |

| Minovincine |

| Tryptamine (B22526) |

| Serpentine |

| Tabersonine (B1681870) |

| Concentration | Reference |

|---|---|

| 0.057% of dried plant mass | isca.me |

| 65 µg/g in leaf extract | mdpi.com |

| 15.78 ng/mL in leaf extract | researchgate.net |

Catharanthus roseus (L.) G. Don, also known as Madagascar periwinkle, is renowned for producing over 100 different monoterpenoid indole alkaloids, including the pharmaceutically important compounds vinblastine (B1199706) and vincristine. nih.govmdpi.com While primarily known for these dimeric alkaloids, C. roseus also synthesizes vincamine, although at much lower concentrations than Vinca minor. researchgate.net

The alkaloid profile of C. roseus is complex and distributed throughout the plant. The leaves are a primary source of vindoline (B23647) and catharanthine, which are the precursors to vinblastine and vincristine. mdpi.com Roots contain other distinct alkaloids like ajmalicine (B1678821) and serpentine. mdpi.com A comparative analysis using liquid chromatography-tandem mass spectrometry detected vincamine in leaf extracts of both V. minor and C. roseus, highlighting the shared biosynthetic capabilities of these related species. researchgate.net

| Alkaloid | Primary Plant Part |

|---|---|

| Vinblastine | Leaves |

| Vincristine | Leaves |

| Vindoline | Leaves |

| Catharanthine | Leaves |

| Ajmalicine | Roots |

| Serpentine | Roots |

| Vincamine | Leaves |

The presence of vincamine is not limited to the Vinca and Catharanthus genera. It has been identified in other species within the Apocynaceae family. Research has confirmed the isolation of vincamine from the bark of Tabernaemontana rigida. While not directly isolated from Alstonia scholaris, vincamine has been found in the related species Alstonia pneumatophora. researchgate.net Similarly, while direct isolation from Nerium indicum is not extensively documented, the plant is known to host endophytic fungi capable of producing vincamine and its analogues, suggesting the potential for the plant itself to possess the compound.

Endophytic Fungi as Biosynthetic Producers of (3R,14R,16S)-Vincamine

Endophytic fungi, which reside within the tissues of living plants without causing disease, have emerged as a promising alternative source for producing valuable phytochemicals. nrfhh.com Several studies have demonstrated that endophytes isolated from vincamine-containing plants can synthesize the alkaloid independently in culture, suggesting a potential transfer of genetic information between the host plant and the fungus. ijcmas.com

The process of isolating vincamine-producing endophytes involves several key steps. First, tissues (such as leaves, stems, or roots) from a host plant like Vinca minor are collected and meticulously surface-sterilized to eliminate any surface-level microbes. These sterilized tissue segments are then placed on a nutrient agar (B569324) medium. As the endophytic fungi grow out from the plant tissue, they are isolated and sub-cultured to obtain pure strains. nih.gov

Once isolated, the fungal strains are screened for alkaloid production. This typically begins with preliminary chemical tests using reagents like Dragendorff's and Mayer's, which indicate the presence of alkaloids. nih.gov Strains that test positive are then subjected to more definitive analytical techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The identification of vincamine is confirmed by comparing the retention time and R(f) value of a component in the fungal extract with that of an authentic vincamine standard. nih.gov Through this methodology, researchers have successfully isolated and identified several vincamine-producing endophytic fungal strains. For instance, ten distinct endophytic fungal strains were isolated from V. minor, with one strain, designated Vm-J2, being confirmed as a vincamine producer. nih.gov

A significant challenge in using endophytic fungi for industrial production is their often low yield of the target compound. To overcome this, various strategies are being explored to enhance the production of vincamine and its analogues in fungal cultures. These strategies range from optimizing fermentation conditions to genetic modification. nih.gov

One effective method is inactivated protoplast fusion. In a study involving the endophytic fungus VINI-7, protoplasts (fungal cells with their cell walls removed) were inactivated using different mutagens (such as UV radiation or sodium nitrite) and then fused. This process generated new fusant strains with altered genetic makeup. The results showed that the yield of vincamine in fusants created from mutagen-inactivated protoplasts was significantly higher than that of the parent strain. The highest yields from two fusants, U-U1 and N-N1, were 31.6 mg and 38.7 mg, respectively, representing increases of 162.24% and 221.16% compared to the original strain's yield of 12.05 mg. unirioja.es

Other general strategies for boosting secondary metabolite production in fungi that could be applied to vincamine include:

Optimization of Culture Conditions: Modifying parameters such as pH, temperature, aeration, and media composition to create the ideal environment for vincamine synthesis. nih.gov

Elicitation: Adding small amounts of stressors (elicitors), such as heavy metals or polysaccharides, to the culture medium to trigger the fungus's defense mechanisms, which can include the increased production of secondary metabolites. usp.br

Co-culturing: Growing the vincamine-producing endophyte alongside other microorganisms, which can induce the expression of otherwise silent biosynthetic gene clusters through microbial competition. usp.br

Metabolic Engineering: Utilizing advanced genetic tools to modify the biosynthetic pathways within the fungus to upregulate key enzymes or block competing pathways, thereby channeling more precursors towards vincamine production. nrfhh.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl (15S,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m0/s1 |

InChI Key |

RXPRRQLKFXBCSJ-SESVDKBCSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 3r,14r,16s Vincamine

Extraction and Purification Strategies for (3R,14R,16S)-Vincamine

This compound, a monoterpene indole (B1671886) alkaloid, is primarily isolated from the leaves of the lesser periwinkle plant, Vinca (B1221190) minor L., a member of the Apocynaceae family. unimi.itnih.govnih.gov The concentration of vincamine (B1683053) in the plant can be influenced by environmental and climatic conditions, making standardized extraction procedures crucial for obtaining consistent yields for pharmaceutical purposes. researchgate.netcabidigitallibrary.org The isolation of vincamine from its natural source involves a multi-step process encompassing initial extraction from the plant material followed by extensive purification to isolate the compound from a complex mixture of other alkaloids and plant metabolites. cabidigitallibrary.orgscribd.com

The general workflow for isolating this compound begins with the preparation of the plant material, which typically involves drying and grinding the leaves of Vinca minor to a fine powder to maximize the surface area for solvent penetration. column-chromatography.com This is followed by a solid-liquid extraction stage and subsequent purification steps designed to separate vincamine from other structurally similar alkaloids. cabidigitallibrary.orgaphinfo.com

Initial Solvent Extraction

The extraction of total alkaloids from the powdered leaves is typically achieved using solvent-based methods. The choice of solvent and the conditions of extraction (e.g., pH, temperature) are critical for efficiently recovering the alkaloids.

Acid-Base Extraction: A common strategy involves an acid-base extraction technique. The powdered plant material is treated with an acidic solution, such as dilute sulfuric acid or acetic acid, to protonate the alkaloids, converting them into their salt forms which are soluble in the aqueous medium. column-chromatography.comgoogle.comgoogle.com Non-alkaloidal components can then be precipitated by adjusting the pH to around 4. aphinfo.com Subsequently, the acidic aqueous solution is made alkaline (e.g., pH 8.5 with ammonia (B1221849) or sodium hydroxide) to deprotonate the alkaloid salts, converting them back into their base forms. google.comgoogle.com These free bases are then extracted from the aqueous phase using a water-immiscible organic solvent. google.com

Organic Solvents: Various organic solvents are employed for extracting the alkaloid free bases. These include chlorinated hydrocarbons like methylene (B1212753) chloride and chloroform, as well as other solvents such as benzene (B151609) and methanol. column-chromatography.comgoogle.comgoogle.com For instance, one method describes extracting the alkaloids three times with methylene chloride after basifying the solution. google.com Another approach uses a hot solution of ethanol-water-acetic acid for the initial extraction. aphinfo.com The selection of the solvent is crucial for maximizing the yield of the target alkaloids while minimizing the co-extraction of impurities.

An integrated process that combines solid-liquid extraction with liquid-membrane preconcentration has also been explored. researchgate.netresearchgate.net This technique, known as pertraction, allows for the direct recovery and concentration of vincamine from the initial acidic plant extract without the need for alkalization, thereby streamlining the process. researchgate.netscispace.com

| Solvent System | Extraction Step | Purpose | Reference |

|---|---|---|---|

| Dilute Sulphuric Acid / Acetic Acid | Initial Extraction | Protonates alkaloids to form water-soluble salts. | column-chromatography.comgoogle.comgoogle.com |

| Methylene Chloride / Chloroform | Liquid-Liquid Extraction | Extracts the free alkaloid bases from the basified aqueous solution. | column-chromatography.comgoogle.comgoogle.com |

| Benzene | Liquid-Liquid Extraction | Used to extract vinblastine (B1199706) and other alkaloids after pH adjustment. | aphinfo.com |

| Methanol | Resuspension/Crystallization | Used to dissolve the crude extract residue before further purification. | google.com |

| Ethanol–Water–Acetic Acid (9:1:1) | Initial Extraction | Hot extraction of dried leaf material. | aphinfo.com |

Purification Techniques

The crude alkaloidal extract obtained from the initial extraction contains a mixture of several compounds, including vincamine and other related indole alkaloids like 16-epi-vincamine. unimi.itgoogle.com Therefore, robust purification strategies are required to isolate this compound to a high degree of purity.

Chromatography: Chromatographic methods are central to the purification of vincamine. cabidigitallibrary.org

Column Chromatography: This is a widely used technique where the crude extract is passed through a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.comaphinfo.com Elution is carried out with a solvent system, often a mixture of methylene chloride and methanol, with a varying concentration gradient to separate the different alkaloids based on their polarity. google.com

Flash Column Chromatography: A faster version of column chromatography, using silica gel with a smaller particle size (e.g., 230-400 mesh), is also employed for efficient purification. unimi.it

High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for both the analysis and purification of vincamine. unimi.itcabidigitallibrary.org Analytical HPLC, often using a C18 column, is used to assess the purity of the final product and identify impurities. unimi.itjfda-online.comgoogle.com Semi-preparative HPLC can be used to isolate major impurities for characterization. unimi.it Chromatographic separation on a Spheri-5 RP-C8 column with a mobile phase of acetonitrile (B52724) and sodium acetate (B1210297) buffer has been reported for the simultaneous determination of vincamine and its degradation product. jfda-online.com

Crystallization: Crystallization is a crucial final step to obtain pure vincamine. After chromatographic separation, the fractions containing vincamine are concentrated, and the residue is crystallized from a suitable solvent, such as methanol. google.com The solution is often cooled to facilitate the precipitation of pure (+)-vincamine crystals. google.com Fractional crystallization can also be used to separate vincamine from its isomers. google.com

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel / Alumina | Methylene Chloride / Methanol (gradient) | Separation of alkaloids from crude extract. | aphinfo.comgoogle.com |

| Flash Column Chromatography | Silica Gel Si 60 (230-400 mesh) | Not specified | Rapid purification. | unimi.it |

| High-Performance Liquid Chromatography (HPLC) | ASCENTIS® C-18 | Not specified | Purity evaluation and impurity isolation. | unimi.it |

| High-Performance Liquid Chromatography (HPLC) | Spheri-5 RP-C8 | Acetonitrile / 0.05 M Sodium Acetate (pH 4.0) | Quantitative analysis. | jfda-online.com |

| High-Performance Liquid Chromatography (HPLC) | Octadecyl bonded silica | Acetonitrile / 0.1M Ammonium Carbonate (7:3) | Measurement of related substances. | google.com |

The combination of these extraction and purification strategies allows for the isolation of this compound from Vinca minor with high purity, suitable for its use in pharmaceutical applications. Research has found that the content of vincamine in dried plant mass can be around 0.057%. nih.govcabidigitallibrary.org

Biosynthesis and Metabolic Engineering of 3r,14r,16s Vincamine

Elucidation of Proposed Biosynthetic Pathways and Precursors

The biosynthesis of vincamine (B1683053) is a complex process rooted in the broader pathway of monoterpenoid indole (B1671886) alkaloids, involving numerous enzymatic steps and key intermediates.

Monoterpenoid indole alkaloids (MIAs) are a large and diverse class of over 2,000 natural products, many of which possess significant pharmacological activities pugetsound.edu. Their biosynthesis is a classic example of metabolic convergence, combining precursors from two distinct pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid secologanin nih.gov.

The initial steps involve the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase (TDC) and a multi-step conversion of the monoterpene geraniol into secologanin nih.govbiocyclopedia.com. The key condensation reaction between tryptamine and secologanin is catalyzed by strictosidine synthase (STR), yielding strictosidine biocyclopedia.com. Strictosidine is the universal precursor for all MIAs and serves as a branching point for the vast array of alkaloid structures pugetsound.edu. Following its formation, strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to produce an unstable aglycone, which is then transformed into various skeletal types, including the aspidosperma, iboga, and corynanthe types, from which vincamine is ultimately derived pugetsound.edubiocyclopedia.com.

Table 1: Key Precursors and Enzymes in the General MIA Pathway

| Precursor/Intermediate | Enzyme | Pathway Origin |

| Tryptophan | - | Shikimate Pathway |

| Tryptamine | Tryptophan Decarboxylase (TDC) | Shikimate Pathway |

| Geraniol | - | MEP Pathway |

| Secologanin | Secologanin Synthase (SLS) | MEP Pathway |

| Strictosidine | Strictosidine Synthase (STR) | MIA Pathway |

| Strictosidine Aglycone | Strictosidine Glucosidase (SGD) | MIA Pathway |

While the early stages of the MIA pathway leading to key intermediates like tabersonine (B1681870) and vincadifformine (B1218849) are relatively well-understood, particularly through studies in the model plant Catharanthus roseus, the specific terminal steps leading to vincamine in Vinca (B1221190) minor are not yet fully identified nih.govnih.gov. Research suggests a crucial rearrangement of the aspidosperma skeleton of vincadifformine into the eburnamine-type skeleton of vincamine nih.gov.

It has been proposed that this conversion involves the formation of an epoxide on a vincadifformine-like structure nih.gov. Studies on enzymes from C. roseus, such as tabersonine 3-oxygenase (T3O), have provided clues. When the subsequent enzyme in the C. roseus pathway, tabersonine 3-reductase (T3R), is absent or silenced, the epoxide product of T3O can spontaneously rearrange to form an eburnamine-vincamine skeleton, a structure not naturally produced by C. roseus nih.gov. This finding strongly suggests that a T3O-like enzyme in V. minor could be responsible for catalyzing a similar epoxidation on vincadifformine, initiating the rearrangement that ultimately leads to vincamine nih.gov. However, the specific hydroxylases and other enzymes that perform these final transformations in V. minor have yet to be functionally characterized nih.gov.

Vincadifformine is widely accepted as a direct precursor to vincamine nih.govunimi.it. This relationship is supported by the high accumulation of vincadifformine in V. minor and by chemical and semi-synthetic studies that demonstrate its conversion to vincamine nih.govresearchgate.net. The proposed biosynthetic pathway postulates that vincadifformine, which possesses an aspidosperma-type skeleton, undergoes an oxidative rearrangement to form the eburnamine-type scaffold of vincamine unimi.it.

Semi-synthetic processes have been developed that mimic this proposed biological conversion. For instance, the ozonolysis of (-)-vincadifformine in an acidic medium, followed by treatment with a base, can yield a mixture of vincamine, 16-epivincamine, and apovincamine, with vincamine being the predominant product researchgate.netgoogle.com. This chemical transformation underscores the structural feasibility of converting the vincadifformine framework into that of vincamine and lends strong support to its role as the immediate biosynthetic precursor nih.govgoogle.com. Further research has focused on identifying a vincadifformine-16-hydroxylase, which would be a key step in this conversion process oup.com.

Genomic and Transcriptomic Approaches to Pathway Identification

The elucidation of complex biosynthetic pathways like that of vincamine has been greatly accelerated by the advent of 'omics' technologies. These approaches allow for large-scale analysis of genes and their expression levels, providing powerful tools for discovering the elusive enzymes involved in specialized metabolite production nih.gov.

Gene co-expression network analysis is a systems biology approach used to identify groups of genes (modules) that show similar expression patterns across different conditions, tissues, or developmental stages researchgate.netsemanticscholar.org. The underlying principle is "guilt-by-association": genes that function together in a specific biological process, such as a metabolic pathway, are often co-regulated and thus co-expressed researchgate.net.

In the context of vincamine biosynthesis, this technique has been applied to Vinca minor transcriptome data to identify candidate genes for the missing enzymatic steps nih.govnih.gov. By constructing a co-expression network and identifying modules that contain known MIA biosynthetic genes, researchers can pinpoint other genes within the same module as strong candidates for involvement in the pathway nih.govresearchgate.net. This strategy helps to narrow down the search for novel enzymes, such as the specific hydroxylases and tailoring enzymes that convert vincadifformine to vincamine, guiding future functional validation studies nih.govresearchgate.net.

Transcriptomics, particularly through RNA sequencing (RNA-seq), provides a snapshot of all the genes being expressed in a specific tissue at a specific time. For V. minor, comprehensive transcriptomes have been generated from various tissues, including roots and leaves under different conditions nih.govnih.govresearchgate.net. This rich dataset is a crucial resource for identifying genes involved in MIA biosynthesis nih.gov.

Researchers use a homology-based approach, searching the V. minor transcriptome for sequences similar to known MIA biosynthetic genes from other well-studied plants like C. roseus nih.govnih.gov. This has allowed for the prediction of candidate genes for most of the common steps in the MIA pathway nih.gov. Furthermore, differential gene expression analysis between different organs (e.g., roots vs. leaves) can highlight genes that are highly expressed in alkaloid-accumulating tissues, making them prime candidates for investigation nih.govresearchgate.net. This approach led to the successful identification and functional validation of a tabersonine/vincadifformine 16-O-methyltransferase (Vm16OMT) isoform in V. minor, demonstrating the power of transcriptomics in elucidating plant-specific biosynthetic pathways nih.govnih.gov. The ongoing analysis of these genomic and transcriptomic resources is expected to uncover the remaining unknown steps in the formation of (3R,14R,16S)-Vincamine oup.com.

Table 2: Transcriptomic Analysis of V. minor vs. C. roseus MIA Genes

| MIA Pathway Gene Group | Average % Identity with C. roseus Homologs |

| Tryptophan & Iridoid Biosynthesis | 86.8% |

| Strictosidine Biosynthesis | 84.8% |

| Downstream Pathway | 75.3% |

| Transporters & Regulators | 72.8% |

| Source: Adapted from Stander et al., 2020 nih.gov |

Metabolic Engineering and Synthetic Biology for Alternative Production Systems

The complex chemical structure of this compound and its limited availability from its natural source, Vinca minor, have spurred investigations into alternative manufacturing strategies. Metabolic engineering and synthetic biology present viable paths toward creating sustainable and scalable production platforms. These technologies focus on reconstructing the vincamine biosynthetic pathway within well-understood microbial hosts, such as yeast, to enable large-scale production through fermentation.

Development of Heterologous Platforms (e.g., Yeast) for this compound Production

Reconstituting the biosynthesis of complex plant-derived molecules like monoterpene indole alkaloids (MIAs) in microorganisms is a formidable task. However, recent breakthroughs in engineering yeast, particularly Saccharomyces cerevisiae, to produce other complex MIAs have laid a foundation for developing a vincamine-producing microbial system. nih.govresearchgate.netmq.edu.au Although the complete de novo biosynthesis of vincamine in a heterologous host has not yet been accomplished, successes with related alkaloids provide a clear strategic framework.

A yeast-based vincamine production platform would require the functional expression of a multi-enzyme pathway from V. minor. The biosynthesis of all MIAs begins with the central precursor, strictosidine. nih.gov The de novo synthesis of strictosidine has already been achieved in S. cerevisiae, demonstrating the feasibility of expressing the complex upstream portion of the pathway. nih.gov To produce vincamine, a subsequent series of specific enzymes, including synthases, oxidases, and reductases, would be needed to convert strictosidine into the distinctive eburnamine-vincamine scaffold.

A primary challenge is the complete elucidation of the vincamine-specific biosynthetic genes in V. minor. Transcriptomic studies have identified candidate genes for the common steps of the MIA pathway by comparing them to the well-characterized pathway in Catharanthus roseus. nih.gov For example, it is hypothesized that an enzyme analogous to Tabersonine 3-oxygenase (T3O) from C. roseus may be involved in forming the vincamine skeleton. nih.gov

The key steps toward developing a vincamine-producing yeast strain include:

Pathway Elucidation: Identifying and functionally characterizing all the biosynthetic genes required to convert strictosidine to vincamine in V. minor.

Gene Transfer and Optimization: Introducing the identified plant genes into the yeast genome and optimizing their expression levels.

Metabolic Optimization: Engineering the native metabolism of the yeast host to increase the supply of essential precursors, such as tryptamine and secologanin, which are the building blocks of strictosidine.

Fermentation Development: Optimizing the fermentation process to enhance the yield and productivity of vincamine.

The successful production of other MIAs, including serpentine and alstonine, in S. cerevisiae underscores the potential of this approach. researchgate.netmq.edu.au These achievements establish yeast as a powerful and scalable chassis for manufacturing both natural and novel MIAs. researchgate.net

| Enzyme/Module | Function in Vincamine Biosynthesis | Status of Heterologous Expression in Yeast |

|---|---|---|

| GPP Synthesis | Provides the geranyl pyrophosphate precursor | Endogenous in yeast; may require upregulation for higher flux. |

| Iridoid Pathway | Synthesizes secologanin from GPP | Successfully demonstrated for the production of other MIAs like strictosidine. nih.gov |

| Shikimate Pathway | Provides the tryptophan precursor, tryptamine | Endogenous in yeast; may require engineering to avoid feedback inhibition and increase output. |

| Strictosidine Synthase (STR) | Condenses tryptamine and secologanin to form strictosidine | Has been functionally expressed in yeast for the production of various MIAs. nih.gov |

| Downstream Pathway | Converts strictosidine to the final this compound structure | Candidate genes have been identified in V. minor, but require full characterization and functional expression in yeast. nih.gov |

Engineering of Derivatives through Biosynthetic Modifications

In addition to producing the natural vincamine molecule, synthetic biology and chemistry can be integrated to generate novel derivatives with enhanced or entirely new pharmacological properties. The modification of a natural product's activity through targeted engineering is a potent strategy in modern drug discovery. acs.orgnih.gov

A primary method involves utilizing vincamine as a complex chemical scaffold for significant structural modifications via synthetic chemistry. acs.orgnih.gov This "ring distortion" strategy leverages the intricate, stereochemically defined core of the natural product to rapidly create a diverse library of new molecules that would be exceedingly difficult to produce through conventional synthesis. acs.org Researchers have successfully applied selective ring-cleavage, rearrangement, and fusion reactions to the vincamine skeleton to generate numerous novel compounds. acs.org This has resulted in derivatives with re-engineered biological activities, including compounds that show potential in preventing morphine-seeking behaviors in preclinical models—a therapeutic application not associated with vincamine itself. acs.orgnih.gov

An alternative approach involves precursor-directed biosynthesis, where analogues of natural precursors are fed to a heterologously expressed pathway. For example, by supplying various substituted tryptamine analogues to a yeast strain engineered with an MIA pathway, it is possible to generate "unnatural" alkaloid derivatives. researchgate.net This has been effectively demonstrated with the production of novel halogenated MIAs by feeding haloindole precursors to yeast strains producing serpentine and alstonine. researchgate.netmq.edu.au This same principle could be applied to a future vincamine-producing yeast platform to create a range of modified vincamine analogues.

The following table summarizes various strategies employed to generate vincamine derivatives and their resulting biological activities.

| Modification Strategy | Starting Material | Example Derivative(s) | Re-engineered Biological Activity |

|---|---|---|---|

| Ring Distortion (Cleavage & Rearrangement) | This compound | Compound 4 (V2a) | Demonstrated antagonistic activity against the hypocretin (orexin) receptor 2 and showed efficacy in preventing morphine-seeking behavior. acs.orgnih.gov |

| Ring Distortion (Oxidative Ring Fusion) | This compound | Ring-fused analogues (e.g., compound 15) | Generated novel molecular architectures to explore new chemical space for diverse biological targets. nih.gov |

| E-ring Modification | Vinpocetine (B1683063) (a synthetic derivative of vincamine) | A reduced vinpocetine analog featuring an E-ring allylic alcohol | Showed augmented antiproliferative activity against several cancer cell lines. biorxiv.org |

| Substitution on A-ring / 14-ester group | This compound | Vin-C01, Vin-F03 | Identified as potent pancreatic β-cell protective agents, suggesting potential for type 2 diabetes treatment. researchgate.net |

These methodologies underscore a powerful synergy between synthetic biology and chemistry. Establishing a robust biosynthetic platform for this compound can provide a sustainable source of the core molecule. This scaffold can then be diversified using chemical or chemoenzymatic methods to generate extensive libraries of novel compounds for drug discovery programs.

Chemical Synthesis and Semi Synthesis of 3r,14r,16s Vincamine

Total Synthesis Methodologies of (3R,14R,16S)-Vincamine and Congeners

The total synthesis of vincamine (B1683053) and its related alkaloids, such as eburnamine (B1221595) and eburnamonine (B1221668), has been a subject of extensive research. The majority of these synthetic routes focus on the initial construction of the ABCD tetracyclic core, with the final E ring being appended in the later stages of the synthesis.

A predominant strategy for the synthesis of the vincamine scaffold involves the Bischler-Napieralski reaction to form the C ring. This intramolecular electrophilic aromatic substitution reaction typically utilizes a β-arylethylamide intermediate, which undergoes cyclization in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).

One of the pioneering total syntheses of vincamine, developed by Hermann and co-workers, employed this strategy. Their approach commenced with the alkylation of tryptamine (B22526) with a bromo ester, followed by cyclization to form a key lactam intermediate. This intermediate was then subjected to a Bischler-Napieralski cyclization mediated by POCl₃, leading to the formation of the tetracyclic iminium salt. A subsequent stereospecific reduction of this salt established the crucial cis-junction of the C and D rings.

In a more recent enantioselective total synthesis of (+)-vincamine, Qin and coworkers also utilized a Bischler-Napieralski cyclization/iminium reduction sequence. This key step not only constructed the C ring but also established the stereochemistry at the C21 position. The diastereoselectivity of the iminium reduction was controlled by a sterically demanding group on the C20 side chain.

| Key Transformation | Reagents | Significance |

| Bischler-Napieralski Cyclization | POCl₃, P₂O₅ | Forms the C ring of the vincamine core. |

| Iminium Salt Reduction | Lithium tri-tert-butoxyaluminum hydride, NaBH₄ | Establishes the C/D ring cis-fusion. |

The Pictet-Spengler reaction represents another cornerstone in the synthesis of vincamine and its congeners. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Several research groups have successfully employed the Pictet-Spengler reaction to construct the tetracyclic core of vincamine. For instance, Node and colleagues developed a formal total synthesis of vincamine where a Pictet-Spengler cyclization between tryptamine and a chiral lactone afforded a separable mixture of epimers. This intermediate was then elaborated to a key chiral salt, a known precursor of vincamine. The stereochemical outcome of the Pictet-Spengler reaction is a critical aspect of these syntheses, often requiring strategies to control the formation of the desired diastereomer.

The acyl-Pictet-Spengler reaction, a variation of the classical method, has also been utilized to generate tetracyclic indoloquinolizidine scaffolds, which serve as pivotal intermediates in the synthesis of tacaman alkaloids, a class of compounds structurally related to vincamine.

| Key Transformation | Reactants | Catalyst | Significance |

| Pictet-Spengler Cyclization | Tryptamine and an aldehyde/ketone | Acid (e.g., TFA, HCl) | Constructs the C ring of the vincamine scaffold. |

Pericyclic reactions, which involve a concerted reorganization of electrons in a cyclic transition state, have also been applied to the synthesis of the vincamine framework. These methods offer a powerful means of controlling stereochemistry and rapidly assembling complex ring systems.

One notable example involves an intramolecular [3+2] cycloaddition of an α-diazo indolo amide, catalyzed by a rhodium(II) complex. This reaction directly furnishes the pentacyclic skeleton of the natural product. The resulting cycloadduct can then be further transformed through a reductive ring opening to establish the characteristic trans D/E ring fusion found in some vinca (B1221190) alkaloids.

Another approach utilizes an 8π-6π electrocyclization cascade, demonstrating the viability of such pericyclic pathways in the synthesis of complex natural products. These strategies highlight the elegance and efficiency of pericyclic reactions in constructing the intricate architecture of vincamine.

Annulation reactions, which involve the formation of a new ring onto an existing one, and skeletal rearrangements have proven to be effective strategies for constructing the vincamine core. A common approach in this category is the semi-synthesis from structurally related, more abundant natural products.

For example, vincadifformine (B1218849), an aspidosperma alkaloid, can be rearranged to the vinca skeleton. This transformation can be achieved through ozonolysis, which triggers a rearrangement to furnish vincamine. Similarly, tabersonine (B1681870) can be converted to (+)-vincamine through a series of reactions including a rearrangement that forms the eburnea skeleton.

Skeletal rearrangements have also been employed in total synthesis. For instance, Magnus and coworkers utilized a rearrangement of a synthetic vincadifformine analogue to access the eburnamonine lactam, a known precursor of vincamine. These rearrangement strategies often provide a concise route to the target molecule by leveraging the pre-existing complexity of related natural products or synthetic intermediates.

The formation of the E ring of vincamine has been effectively achieved through Michael-like alkylation reactions. A key intermediate in these approaches is the "Wenkert enamine," a tetracyclic enamine that can be accessed through a Pictet-Spengler-based route.

In a strategy developed by Rossey and co-workers, the Michael-type alkylation of this enamine with a hydrazine (B178648) derivative led to an iminium salt. Subsequent reduction and manipulation of the hydrazine moiety allowed for the formation of the E ring and the completion of the synthesis of (±)-vincamine. This approach demonstrates the utility of conjugate addition reactions in the final stages of the synthesis to construct the pentacyclic framework.

The development of enantioselective and asymmetric syntheses of (+)-vincamine is of significant importance due to the stereospecificity of its biological activity. Early approaches often relied on the resolution of racemic mixtures or the use of chiral starting materials from the chiral pool.

More recently, catalytic asymmetric methods have emerged as powerful tools for the enantioselective synthesis of (+)-vincamine. A notable example is the synthesis by Qin and colleagues, which features a palladium-catalyzed enantioselective decarboxylative allylation to construct the C20 all-carbon quaternary stereocenter. This key step, along with a diastereoselective iminium reduction, allowed for the efficient and highly stereocontrolled synthesis of (+)-vincamine.

Another approach involves an iridium-catalyzed asymmetric imine hydrogenation, which has been successfully applied to the enantioselective total synthesis of (-)-20-epi-vincamine, a non-natural analogue. This method demonstrates the power of asymmetric catalysis in establishing the critical stereocenters of the vincamine scaffold with high levels of enantio- and diastereocontrol.

| Method | Key Reaction | Chirality Source |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules | L-glutamic acid, D-mannitol |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | Evans auxiliary |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity | Pd-catalyzed decarboxylative allylation, Ir-catalyzed asymmetric hydrogenation |

Semi-Synthesis from Natural Precursors

Semi-synthesis is an attractive method for producing (+)-vincamine because it can overcome challenges related to establishing the molecule's inherent stereogenicity and is often more convenient from an industrial standpoint. unimi.it Natural alkaloids extracted from plants like Voacanga africana and Vinca minor serve as the primary starting materials for these synthetic transformations. unimi.itresearchgate.net

Tabersonine, an alkaloid found in the seeds of Voacanga africana, is a common and effective precursor for the semi-synthesis of (+)-vincamine. unimi.itresearchgate.net The process involves a multi-step transformation that leverages the existing indole (B1671886) framework of tabersonine.

A widely employed method begins with the catalytic hydrogenation of tabersonine (1) to produce vincadifformine (2), also known as 14,15-dihydro tabersonine. google.com This initial step saturates the double bond in the D ring of the tabersonine molecule. The resulting vincadifformine is then subjected to oxidation using a peroxy-compound. This oxidation can proceed in two stages: a rapid reaction with one equimolecular quantity of a peroxide to form N-oxy vincadifformine (3), followed by treatment with another quantity of peroxide to yield 1,2-dehydro-16-carbomethoxy-16-hydroxy-N-oxy-aspidospermidine (4). google.com The final key step is a molecular rearrangement of this intermediate in an acidic medium, in the presence of a reducing agent for the N-oxy group. This rearrangement converts the aspidosperma skeleton into the eburnea skeleton, yielding a mixture of (+)-vincamine (5), its C-16 epimer, 16-epi-vincamine (6), and apo-vincamine (7). unimi.itgoogle.com

A study reported a total yield of approximately 50% for the complete conversion of tabersonine into (+)-vincamine and its epimer. unimi.it The final mixture typically consists of (+)-vincamine and 16-epi-vincamine in a ratio of around 8:2. The undesired 16-epi-vincamine can be converted to the desired (+)-vincamine through epimerization using sodium methoxide (B1231860) in methanol. unimi.it

Table 1: Key Steps in the Semi-Synthesis of (+)-Vincamine from Tabersonine

| Step | Reactant | Key Reagents | Product(s) | Purpose |

| 1 | Tabersonine | H₂, Catalyst | Vincadifformine | Saturation of the C14-C15 double bond. google.com |

| 2 | Vincadifformine | Peroxy-compound | 1,2-dehydro-16-carbomethoxy-16-hydroxy-N-oxy-aspidospermidine | Oxidation and preparation for rearrangement. google.com |

| 3 | Oxidized Intermediate | Acid, Reducing Agent | (+)-Vincamine, 16-epi-vincamine | Molecular rearrangement to form the eburnea skeleton. unimi.itgoogle.com |

| 4 | 16-epi-vincamine | Sodium methoxide, Methanol | (+)-Vincamine | Epimerization to increase the yield of the desired stereoisomer. unimi.it |

Vincadifformine is not only a key intermediate in the semi-synthesis from tabersonine but can also be used as a starting material itself. unimi.it This natural alkaloid possesses a pentacyclic structure that can be rearranged to form the characteristic ABCDE ring system of vincamine. unimi.it One notable method involves the ozonation of vincadifformine, which provides a mild and selective pathway to vincamine in a "one-pot" reaction. unimi.it This approach highlights the utility of rearrangement and annulation reactions in building the required tetracyclic system of vincamine from related alkaloid precursors. unimi.it

Stereochemical Control and Purity in this compound Synthesis

The biological activity of vincamine is intrinsically linked to its specific stereochemistry. Therefore, controlling the stereochemical outcomes of synthetic routes is of paramount importance. Achieving high purity and isolating the correct (3R,14R,16S) isomer requires precise control over reaction conditions and robust analytical methods to verify the final product's configuration.

Determining the absolute configuration of a chiral molecule is a critical step in validating a synthetic pathway. Single-crystal X-ray crystallography is considered the most definitive method for unambiguously determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. researchgate.netnih.gov This technique relies on the phenomenon of anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a molecule and its mirror image. nih.govthieme-connect.de The absolute configurations of intermediates in the synthesis of (+)-vincamine have been successfully elucidated using X-ray analysis. rsc.org

In cases where suitable single crystals cannot be obtained, spectroscopic methods offer powerful alternatives. researchgate.net Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is particularly useful. The resulting CD spectrum is highly sensitive to the stereochemical arrangement of the molecule and can be compared with theoretical calculations or spectra of known compounds to assign the absolute configuration. rsc.orgnih.gov For intermediates leading to (+)-vincamine, CD spectroscopy, in conjunction with 13C NMR, has been used to establish dominant conformations and elucidate absolute configurations at key stereocenters. rsc.org

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Application to Vincamine Synthesis |

| Single-Crystal X-ray Diffraction | Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in 3D space. nih.gov Anomalous dispersion effects allow for the determination of absolute stereochemistry. researchgate.net | Used to determine the C-2' absolute configurations of key hydroxy ester intermediates in the synthesis of Vinca alkaloids. rsc.org |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule, which is dependent on its stereochemistry. rsc.org | Employed to establish the dominant conformations and absolute configurations of compounds with the E-homoeburnane skeleton, which are intermediates in the synthesis of (+)-vincamine. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of atoms. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, helping to determine relative stereochemistry. unimi.it | Used to confirm the relative configuration of impurities and epimers, such as 16-epivincamine, formed during synthesis. unimi.it |

A significant challenge in the synthesis of this compound is the potential for epimerization, particularly at the C16 position, which bears the carbomethoxy group. The rearrangement step in the semi-synthesis from tabersonine or vincadifformine often produces a mixture of diastereomers: (+)-vincamine and 16-epi-vincamine. unimi.itgoogle.com

Chemical Modification and Derivatives of 3r,14r,16s Vincamine

Design and Synthetic Routes for (3R,14R,16S)-Vincamine Derivatives

The semi-synthesis of vincamine (B1683053) derivatives often begins with the natural alkaloid itself or its close relatives. Strategic modifications are designed to modulate the compound's interaction with biological targets, improve bioavailability, or alter its metabolic stability. Common synthetic strategies include esterification, amidation, reduction, oxidation, and substitution reactions, as well as more complex ring-distortion or dimerization approaches. nih.govnih.gov

Vinpocetine (B1683063), a semi-synthetic derivative of vincamine, is a cornerstone in the development of related analogues. mdpi.com It is synthesized from vincamine through a dehydration reaction to form apovincamine, which is then esterified. nih.gov A significant focus of synthetic efforts has been to overcome the hydrolysis of vinpocetine's ester moiety, which can limit its bioavailability. One design strategy involves reducing the C-14 ester group to a hydroxyl group using reagents like lithium aluminum hydride. This alcohol intermediate then serves as a versatile anchor for introducing various side chains via nucleophilic substitution reactions with different halogenated hydrocarbons, yielding a wide array of novel derivatives. mdpi.comresearchgate.net

Another approach involves the hydrolysis of vinpocetine to its corresponding carboxylic acid, which can then be coupled with different amines or alcohols to create new amide or ester derivatives. nih.govnih.gov These modifications aim to enhance the interaction between the ligand and its protein targets. For instance, a series of thiocarbamate derivatives were synthesized, with the introduction of fluorine atoms on a phenyl group found to significantly increase inhibitory activity against phosphodiesterase 1A (PDE1A). nih.gov

Table 1: Synthetic Strategies for Vinpocetine Analogues

| Starting Material | Key Reaction(s) | Reagents | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Vinpocetine | Reduction of ester | Lithium aluminum hydride (LiAlH₄) | 14-hydroxyl derivatives | mdpi.com |

| 14-hydroxyl derivative | Nucleophilic substitution | Halogenated hydrocarbons, NaH | Ether-linked side chain analogues | mdpi.com |

| Vinpocetine | Dehydration, Hydrolysis | p-Toluenesulfonic acid (TsOH) | Apovincaminic acid | nih.gov |

Modification of the vincamine scaffold has also led to the development of Brovincamine and derivatives of eburnamonine (B1221668). Brovincamine, a bromine-substituted derivative of vinpocetine (specifically at the 10-position), has been synthesized and identified as an effective vasodilator for treating ischemic diseases. nih.gov

Eburnamonine, another related eburnamine-vincamine alkaloid, can be derived from vincamine. nih.govnih.gov Synthetic strategies have been developed to introduce modifications that impart novel biological activities. For example, 15-methylene-eburnamonine was synthesized from (+)-vincamine in a multi-step process that included a modified Peterson olefination as the key step to create an exocyclic enone. nih.gov This specific modification was designed to introduce new chemical reactivity, particularly towards nucleophilic thiols, thereby conferring potent anticancer activity not seen in the parent compound. nih.gov

Dimerization represents a sophisticated strategy to generate novel, complex indole (B1671886) alkaloids with potentially enhanced or entirely new biological activities. This approach is inspired by naturally occurring dimeric indole alkaloids like vinblastine (B1199706) and vincristine, which are formed from monomeric precursors (catharanthine and vindoline) and exhibit potent cytotoxicity. nih.gov The dimerization often leads to a significant increase in biological potency compared to the monomeric units. nih.gov

For synthetic chemists, the challenge lies in developing convergent synthetic strategies to efficiently link two complex, highly functionalized monomeric units. nih.gov Late-stage coupling can be hindered by issues of chemoselectivity and steric repulsion. To overcome these challenges, novel coupling methods are being developed. One such method is a silver-mediated nucleophilic substitution reaction, which has been successfully used to create a bond between two different indole units, even when forming a sterically hindered quaternary carbon link. nih.gov Such strategies are crucial for exploring the therapeutic potential of dimeric vincamine-related structures.

Systematic modification of the different rings of the vincamine scaffold has been a fruitful area of research. nih.govrsc.org

A-Ring Modifications: Substitutions on the aromatic A-ring have been explored to modulate activity. The introduction of a bromine atom at the 10-position yields Brovincamine, while adding a sulfonamide group has been shown to enhance peripheral vasodilatory effects. nih.gov

D and E-Ring Modifications: The D and E rings, which form the upper part of the molecule, have been targets for significant structural changes. nih.gov Simplification of the D and E rings has been investigated as a way to create structures that may be easier to synthesize for industrial production while retaining cerebrovascular therapeutic effects. nih.gov Modifications to the E-ring, particularly the ethyl ester of vinpocetine, have been extensively studied. Reduction of the ester to an alcohol has been shown to produce strong antiproliferative activity. researchgate.netresearchgate.net Further derivatization of this alcohol to form carbamates or the introduction of amides, aldehydes, or nitroxy groups has been explored to modulate effects on targets like PDE1 and to improve blood-brain barrier permeability. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. collaborativedrug.comalliedacademies.org For vincamine derivatives, SAR studies have guided the rational design of new compounds with improved potency and selectivity for various biological targets. nih.gov

The biological activity of vincamine derivatives is highly sensitive to both the nature and position of substituents, as well as the stereochemistry of the molecule. nih.govnih.gov

Substitutions: Research on vinpocetine analogues as PDE1A inhibitors has yielded detailed SAR insights. mdpi.com

E-Ring Side Chain: Replacing the ethyl ester with longer or more complex side chains has a profound impact on activity. A para-methylphenyl substitution resulted in a 5-fold improvement in inhibitory activity compared to vinpocetine. mdpi.comresearchgate.net

Heterocyclic Substitutions: The introduction of heterocyclic rings can also enhance potency. A 3-chlorothiazole substitution led to an 8-fold increase in inhibitory activity against PDE1A. mdpi.com

Steric Hindrance: Conversely, bulky groups that introduce significant steric hindrance, such as biphenyl (B1667301) or naphthalene (B1677914) rings, were found to significantly reduce inhibitory activity. mdpi.com

A-Ring Substitutions: In a series of derivatives designed as pancreatic β-cell protective agents, modifications at the C-14 position were crucial. Amide derivatives, particularly those incorporating specific substituted benzylamines, showed activities 20-50 times higher than vincamine itself. nih.gov

Table 2: SAR Findings for Vinpocetine Derivatives as PDE1A Inhibitors

| Compound/Substitution | Modification Details | Relative Activity (vs. Vinpocetine) | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| Vinpocetine | Baseline | 1x | ~16.6 | mdpi.com |

| Compound 4 | para-methylphenyl substitution | 5x improvement | 3.53 ± 0.25 | mdpi.comresearchgate.net |

| Compound 25 | 3-chlorothiazole substitution | 8x improvement | 2.08 ± 0.16 | mdpi.com |

Stereochemistry: Stereochemistry plays a critical role in the biological activity of chiral molecules like vincamine, as it dictates the precise three-dimensional arrangement required for optimal interaction with a biological target. nih.gov The vincamine structure has three chiral centers. Studies on related compounds have shown that different stereoisomers (epimers) can have vastly different biological effects. researchgate.net For many biologically active compounds, only one specific isomer demonstrates the desired therapeutic activity, as its shape is complementary to the binding site of the target protein. The other isomers may be inactive or even produce undesirable effects. nih.gov Therefore, maintaining the correct stereochemistry during the synthesis of vincamine derivatives is paramount to preserving or enhancing their intended biological function.

Conformational Analysis and Activity Correlations

The biological activity of vincamine and its derivatives is intrinsically linked to their three-dimensional structure and conformational possibilities. The rigid pentacyclic structure of the vincamine core provides a defined scaffold, but the relative orientation of its substituents and the stereochemistry at its chiral centers are critical determinants of pharmacological effect. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations.

Research into derivatives has shown that modifications at various points on the vincamine skeleton can lead to significant changes in activity. For instance, a series of vincamine derivatives were synthesized and evaluated as protective agents for pancreatic β-cells. nih.gov In this study, specific derivatives demonstrated activities 20 to 50 times higher than the parent vincamine compound. nih.gov Notably, compounds designated Vin-C01 and Vin-F03 exhibited remarkable potency, with EC₅₀ values of 0.22 μM and 0.27 μM, respectively, showcasing a significant enhancement in pancreatic β-cell protection. nih.gov

The stereochemistry of the molecule is also paramount. Studies on the related derivative, vinpocetine, have revealed that different spatial arrangements of the atoms can drastically alter biological function. It was found that the trans isomers of vinpocetine, specifically (3S, 16R)-Vinpocetine and (3R, 16S)-Vinpocetine, possess stronger vasodilatory effects and inhibitory activity against lipid peroxidation (LPO) than the corresponding cis isomer. nih.gov This highlights that the relative orientation of the ethyl group at position 16 and the substituent at position 3 is a key factor in the molecule's interaction with its biological targets.

Table 1: Structure-Activity Relationship of Selected Vincamine Derivatives

Compound Modification Observed Activity Potency (EC₅₀) Source Vincamine (Parent) - Pancreatic β-cell protection Baseline nih.gov Vin-C01 Derivative of Vincamine Enhanced pancreatic β-cell protection 0.22 μM nih.gov Vin-F03 Derivative of Vincamine Enhanced pancreatic β-cell protection 0.27 μM nih.gov cis-Vinpocetine Stereoisomer of Vinpocetine Vasodilatory effect, LPO inhibition Lower Potency trans-Vinpocetine Stereoisomer of Vinpocetine Vasodilatory effect, LPO inhibition Stronger Potency

Ring Distortion Strategies for Re-engineered Activities

Beyond simple functional group modification, more profound alterations to the core structure of vincamine have been explored to unlock entirely new biological functions. This "ring distortion" strategy leverages the chemical complexity of the natural product scaffold to create novel molecular architectures with re-engineered activities. nih.gov A prime example of this approach is the transformation of vincamine, which has no inherent antimalarial properties, into potent antiplasmodial agents. nih.govacs.org

Researchers utilized a ring distortion strategy to create a library of diverse compounds from the vincamine framework. nih.gov This process involves selectively breaking and reforming bonds within the pentacyclic system to generate new scaffolds. A phenotypic screen of these novel compounds against the chloroquine-resistant Plasmodium falciparum Dd2 strain of the malaria parasite led to the discovery of promising new activities. nih.govacs.org

The parent compound, vincamine, was shown to be inactive against this parasite strain, with an EC₅₀ value greater than 50 μM. acs.org However, a re-engineered compound from the library, designated as compound 8 (V3b) , demonstrated significant antiplasmodial activity with an EC₅₀ of 1.81 μM. nih.gov Further optimization of this new scaffold led to the development of analogue 30 (V3ss) , which exhibited even more potent activity, with an EC₅₀ value of 0.25 μM. nih.gov

Crucially, these new compounds showed a high degree of selectivity, exhibiting high potency against the parasite with low cytotoxicity against human HepG2 cells, indicating a favorable therapeutic window. nih.gov This successful re-engineering of vincamine's biological profile demonstrates the power of ring distortion strategies to convert a readily available natural product into a scaffold for discovering treatments for unrelated diseases. nih.gov

Table 2: Re-engineered Antiplasmodial Activity via Vincamine Ring Distortion

Compound Description Antiplasmodial Activity (EC₅₀ vs Dd2 Parasites) Human Cell Cytotoxicity (EC₅₀ vs HepG2) Selectivity Index (SI) Source Vincamine (1) Parent Natural Product > 50 μM Not Applicable Not Applicable Compound 8 (V3b) First-generation Ring-Distorted Derivative 1.81 ± 0.09 μM > 40 μM > 22 nih.gov Analogue 30 (V3ss) Optimized Ring-Distorted Derivative 0.25 ± 0.004 μM > 25 μM > 100 nih.gov

Mechanisms of Action in Preclinical Models of 3r,14r,16s Vincamine

Cellular and Molecular Targets

Preclinical studies have identified several key cellular and molecular targets through which vincamine (B1683053) exerts its effects. These include specific enzymes involved in signaling pathways and ion channels critical for cellular excitability.

Vincamine has been shown to interact with and modulate the activity of several key enzymes, including acetylcholinesterase and phosphodiesterase-1.

Vincamine has been identified as a promising inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (B1216132). A combined in-silico and enzyme kinetics study elucidated the nature of this inhibition. The research determined that vincamine acts as a competitive inhibitor of AChE. nih.govscienceofparkinsons.com

Computational molecular docking studies predicted a strong interaction between vincamine and the AChE active site, with a binding energy of -10.77 kcal/mol. nih.govscienceofparkinsons.com This interaction was found to involve several key amino acid residues within the enzyme's active site, including Gly120, Gly121, Gly122, Glu202, Trp86, Tyr133, Ser203, Phe297, and His447. nih.govscienceofparkinsons.com

Subsequent in-vitro enzyme kinetic assays confirmed these computational findings. The studies established the kinetic constants for vincamine's inhibition of AChE, providing quantitative measures of its potency. nih.govscienceofparkinsons.com

Table 1: Enzyme Kinetic Constants for Vincamine against Acetylcholinesterase (AChE)

| Parameter | Value | Description |

|---|---|---|

| Inhibition Constant (Ki) | 239 µM | Indicates the concentration required to produce half-maximum inhibition. |

| IC50 | 239 µM | Measures the concentration of vincamine needed to inhibit 50% of AChE activity. |

| Michaelis Constant (KM) | 0.598 mM | The substrate concentration at which the reaction rate is half of Vmax. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, preventing substrate binding. |

Vincamine has been identified in preclinical research as an inhibitor of phosphodiesterase-1 (PDE-1). nih.govbiorxiv.org PDE-1 is a key enzyme in cellular signaling that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While its synthetic derivative, vinpocetine (B1683063), is a more widely studied PDE-1 inhibitor, studies explicitly name vincamine as having this mechanism of action. nih.govbiorxiv.orgbiorxiv.org In studies on preclinical models of Parkinson's disease, vincamine is described as a PDE-1 inhibitor, alongside its other mechanisms. nih.govbiorxiv.org

There is no direct scientific evidence from available preclinical studies to suggest that (3R,14R,16S)-Vincamine modulates the activity of the enzyme Glucose Kinase (GK).

Vincamine's mechanisms also involve direct interactions with ion channels, particularly those that regulate neuronal excitability.

Preclinical studies have characterized vincamine as a blocker of voltage-gated sodium channels (VGSCs). nih.govbiorxiv.org This mechanism was investigated in a human cell model of Parkinson's disease using DJ-1-deficient human neuroblastoma cells. In this model, vincamine demonstrated a neuroprotective effect. nih.govacs.org

To determine if this effect was mediated through the inhibition of VGSCs, cells were pretreated with veratridine, a known VGSC activator. The results showed that veratridine significantly reduced the neuroprotective viability-enhancing effects of vincamine. This finding suggests that vincamine's beneficial effects in this cell model are exerted, at least in part, through the inhibition of voltage-gated sodium channels. acs.org

Ion Channel and Receptor Interactions

Voltage-Operated Calcium Channels

In preclinical models, vincamine has been identified as a modulator of ion channels, which contributes to its effects on cerebral function. Research indicates that vincamine targets voltage-operated Ca2+ channels nih.gov. The modulation of these channels is a key mechanism through which vincamine is thought to improve cerebral function nih.gov. By interacting with these channels, vincamine can influence calcium ion influx, a critical process in neuronal signaling, neurotransmitter release, and cellular excitability.

Glutamate (B1630785) Receptor Modulation

Vincamine has been shown to improve cerebral function by targeting glutamate receptors nih.gov. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are fundamental to synaptic plasticity, learning, and memory. The interaction of vincamine with these receptors suggests a role in modulating excitatory neurotransmission. This activity is considered a component of its mechanism for enhancing brain function in various preclinical settings nih.gov.

G-Protein Coupled Receptor 40 (GPR40) Agonism

A significant body of preclinical evidence has identified vincamine as an agonist of the G-Protein Coupled Receptor 40 (GPR40) nih.govexcli.de. This interaction is particularly relevant to metabolic regulation. In studies using rat pancreatic β-cells (INS-1 832/13), vincamine was found to protect against streptozotocin-induced apoptosis by regulating the GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway nih.govnih.govresearchgate.net. Furthermore, it was shown to enhance glucose-stimulated insulin secretion (GSIS) by modulating the GPR40/cAMP/Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway nih.govnih.govresearchgate.net. In vivo studies in type 2 diabetic mouse models (HFD/STZ and db/db) confirmed that administration of vincamine effectively improved glucose homeostasis nih.govresearchgate.net.

Table 1: Summary of Vincamine's GPR40 Agonist Activity

| Target | Signaling Pathway Modulated | Observed Effect | Model System |

| GPR40 | GPR40/cAMP/Ca2+/IRS2/PI3K/Akt | Protection of pancreatic β-cells from apoptosis | INS-832/13 rat pancreatic β-cells nih.govnih.govresearchgate.net |

| GPR40 | GPR40/cAMP/Ca2+/CaMKII | Increased glucose-stimulated insulin secretion (GSIS) | INS-832/13 rat pancreatic β-cells nih.govnih.govresearchgate.net |

| GPR40 | Not specified | Ameliorated glucose homeostasis | HFD/STZ and db/db type 2 diabetic mice nih.govresearchgate.net |

Protein Targets and Gene Expression Regulation

T-box 3 (TBX3) Binding and Inhibition

Through structure-based virtual screening procedures, vincamine has been identified as a potential inhibitor of T-box 3 (TBX3), a transcription factor involved in embryonic development that is also overexpressed in several types of cancer nih.gov. Studies have confirmed that vincamine binds to TBX3 and effectively inhibits its activity nih.gov. This interaction suggests that vincamine could serve as a basis for designing specific therapeutic agents for cancers driven by TBX3 overexpression nih.gov.

Anaplastic Lymphoma Kinase (ALK) and ERBB2 Protein Interactions

Network pharmacology approaches have identified Anaplastic Lymphoma Kinase (ALK) and the ERBB2 protein as key targets of vincamine in the context of non-small cell lung cancer nih.gov. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver mdpi.com. ERBB2 (also known as Her2/neu) is another receptor tyrosine kinase crucial in the pathogenesis of several cancers. Molecular docking studies revealed that vincamine exhibits a strong binding affinity for both ALK and ERBB2 proteins nih.gov. In vitro experiments on the A549 lung cancer cell line demonstrated that vincamine treatment resulted in dose-dependent cytotoxicity, inhibited cell migration, and induced apoptosis, suggesting that its anti-cancer effects may be mediated through the modulation of ALK and ERBB2 nih.gov.

Table 2: Vincamine's Interaction with Cancer-Related Proteins

| Protein Target | Method of Identification | Finding | Implication |

| T-box 3 (TBX3) | Structure-based virtual screening | Binds to and inhibits TBX3 activity nih.gov. | Potential for treating TBX3-induced cancers nih.gov. |

| ALK and ERBB2 | Network pharmacology and molecular docking | Identified as targets with strong binding affinity nih.gov. | A potential mechanism for vincamine-induced apoptosis in lung cancer cells nih.gov. |

P53 Expression and Activity

Vincamine has been shown to modulate the expression and activity of the p53 tumor suppressor protein. In preclinical studies involving human oral epidermoid carcinoma (KB) and laryngeal cancer (Hep-2) cells, vincamine's pro-apoptotic effect was associated with the down-regulation of mutant p53 expression nih.gov. Conversely, in a rat model of intrahepatic cholestasis, vincamine exhibited anti-apoptotic and hepato-protective effects by inhibiting the p53/bax/caspase 3 pathway and reducing the expression of the P53 gene nih.gov. These findings indicate that vincamine's influence on the p53 pathway is context-dependent, potentially leading to either the induction of apoptosis in cancer cells or the prevention of apoptosis in damaged non-cancerous tissues nih.govnih.gov.

Signaling Pathway Modulation by this compound in Preclinical Models

This compound, a natural indole (B1671886) alkaloid, demonstrates a multifaceted mechanism of action at the molecular level, influencing a variety of signaling pathways implicated in cellular stress, apoptosis, inflammation, and angiogenesis. Preclinical studies have elucidated its ability to modulate these pathways, suggesting a potential for therapeutic intervention in conditions characterized by oxidative damage, inflammation, and irregular cell proliferation.

Regulation of Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation

Vincamine has been shown to exert significant antioxidant effects by modulating key pathways involved in cellular redox homeostasis. nih.gov It actively reduces the levels of reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components such as lipids, proteins, and DNA. nih.govnih.gov

A primary mechanism underlying Vincamine's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov In preclinical models of Parkinson's disease, Vincamine treatment has been observed to enhance the protein levels of both Nrf2 and HO-1. nih.gov This activation leads to an increased cellular defense against oxidative stress. nih.gov

| GSH Level | Increased nih.gov | Augmentation of non-enzymatic antioxidant defense. |

Further contributing to its antioxidant profile, Vincamine has been found to specifically activate thioredoxin reductase (TrxR). nih.gov In studies involving human corneal epithelial cells exposed to lipopolysaccharide (LPS), Vincamine significantly increased the intracellular activity of TrxR. nih.gov Notably, this activation was selective, as the activities of other related antioxidant enzymes like glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx) were not affected. nih.gov This selective targeting of TrxR underscores a specific mechanism by which Vincamine bolsters the cellular antioxidant defense system. nih.gov

Modulation of Apoptotic Cascades (Bax/Bcl-2, Caspase-3)

Vincamine influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, thereby modulating programmed cell death. nih.gov A key aspect of this regulation involves the Bcl-2 family of proteins, which are central to the intrinsic pathway of apoptosis. mdpi.commdpi.com

Research indicates that Vincamine can modulate the expression of Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein. nih.govnih.govnih.gov An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of pro-apoptotic factors from the mitochondria. mdpi.com Vincamine has been shown to influence this ratio, thereby steering cells towards apoptosis. nih.gov

Furthermore, Vincamine's pro-apoptotic effects extend to the activation of executioner caspases, such as Caspase-3. nih.gov Caspase-3 is a critical mediator of apoptosis, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the dismantling of the cell. mdpi.comijper.org The ability of Vincamine to target Bax, Bcl-2, and Caspase-3 suggests its potential to intervene in diseases characterized by dysregulated apoptosis. nih.gov

Inflammatory Signaling Pathways (TNF-α, IL-1β, NF-κB, p-JNK/p-ERK, TLR4/IFNγ/CD44)

Vincamine exhibits potent anti-inflammatory properties by modulating several key signaling pathways involved in the inflammatory response. nih.govnih.gov It has been shown to decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govnih.gov

A central target of Vincamine's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immunity. nih.gov Preclinical studies have demonstrated that Vincamine can suppress the activation of the NF-κB pathway. nih.gov This is achieved by repressing the phosphorylation of key proteins in the pathway, including p65, IKKβ, and IκBα. nih.gov

The inflammatory response is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs). researchgate.netmdpi.com Vincamine's influence on inflammatory signaling extends to the TLR4 pathway. By modulating TLR4-mediated signaling, Vincamine can dampen the downstream inflammatory cascade.

Table 2: Impact of Vincamine on Inflammatory Mediators

| Mediator | Effect of Vincamine Treatment | Pathway Implication |

|---|---|---|

| TNF-α | Decreased mRNA and protein levels nih.gov | Inhibition of a key pro-inflammatory cytokine. nih.govumw.edu.pl |

| IL-1β | Decreased expression nih.gov | Attenuation of a pivotal inflammatory mediator. nih.govumw.edu.pl |

| NF-κB (p65, IKKβ, IκBα) | Repressed phosphorylation nih.gov | Suppression of the central inflammatory transcription factor. |

Anti-Angiogenic Mechanisms (VEGF Pathway Inhibition)

Vincamine also demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The VEGF signaling pathway is a primary driver of angiogenesis. nih.govmdpi.com

Preclinical evidence suggests that Vincamine can inhibit the VEGF pathway, thereby impeding the formation of new blood vessels. researchgate.net This inhibition is a crucial aspect of its potential anti-cancer activity. By downregulating the VEGF pathway, Vincamine can interfere with the blood supply to tumors, potentially limiting their growth and spread. researchgate.net The ability to inhibit VEGF-mediated angiogenesis adds another dimension to the therapeutic potential of Vincamine. mdpi.comresearchgate.net

Insulin Signaling and Glucose Homeostasis Pathways (IRS2/PI3K/Akt, CaMKII)

Preclinical research has identified this compound as a modulator of key signaling pathways involved in insulin secretion and glucose metabolism. Studies in cellular and animal models of type 2 diabetes have demonstrated that vincamine acts as an agonist for the G-protein-coupled receptor 40 (GPR40), a receptor primarily expressed on pancreatic β-cells that plays a crucial role in regulating glucose-stimulated insulin secretion (GSIS). nih.gov

Vincamine's mechanism for improving glucose homeostasis involves distinct, yet interconnected, pathways. In preclinical investigations, vincamine was found to protect pancreatic β-cell function through the GPR40/cAMP/Ca2+/IRS2/PI3K/Akt signaling cascade. nih.gov Activation of this pathway is known to support cell survival and function. Concurrently, vincamine enhances GSIS by modulating the GPR40/cAMP/Ca2+/CaMKII pathway. nih.gov This dual action suggests a comprehensive role for vincamine in both preserving the insulin-secreting cells and enhancing their responsiveness to glucose.

In an in vitro model using INS-832/13 pancreatic β-cells, vincamine demonstrated a significant ability to promote cell proliferation and protect against apoptosis induced by lipotoxicity, a key factor in β-cell failure in type 2 diabetes. This protective effect was linked to its influence on the IRS2/PI3K/Akt pathway. Furthermore, the compound was shown to potentiate insulin secretion in response to glucose, an effect mediated by the CaMKII pathway. nih.gov

Animal models have substantiated these cellular findings. In both high-fat diet/streptozotocin-induced and db/db type 2 diabetic mice, administration of vincamine led to effective amelioration of glucose homeostasis. nih.gov These studies highlight the potential of vincamine to target fundamental mechanisms of β-cell dysfunction and insulin resistance.

| Model | Key Pathway Investigated | Observed Effect of Vincamine | Endpoint Measured | Reference |

|---|---|---|---|---|

| INS-832/13 Pancreatic β-cells | GPR40/cAMP/Ca2+/IRS2/PI3K/Akt | Protection of β-cell function and proliferation | Cell viability, apoptosis markers | Fan et al., 2019 nih.gov |

| INS-832/13 Pancreatic β-cells | GPR40/cAMP/Ca2+/CaMKII | Increased Glucose-Stimulated Insulin Secretion (GSIS) | Insulin concentration in response to glucose | Fan et al., 2019 nih.gov |

| HFD/STZ-induced diabetic mice | Overall Glucose Homeostasis | Ameliorated hyperglycemia and improved glucose tolerance | Blood glucose levels, glucose tolerance tests | Fan et al., 2019 nih.gov |

| db/db diabetic mice | Overall Glucose Homeostasis | Improved glucose control | Blood glucose levels | Fan et al., 2019 nih.gov |

Amelioration of Epithelial-Mesenchymal Transition (EMT)

This compound has demonstrated a protective effect against Epithelial-Mesenchymal Transition (EMT) in preclinical models of tissue fibrosis. nih.govmdpi.com EMT is a cellular process where epithelial cells lose their characteristic polarity and adhesion, gaining migratory and invasive properties to become mesenchymal cells. While crucial for development, aberrant EMT activation is a hallmark of fibrosis and cancer progression. nih.govmdpi.com

In a rat model of bleomycin (BLM)-induced pulmonary fibrosis, vincamine was shown to significantly attenuate the EMT process. nih.govmdpi.com The study investigated the underlying molecular mechanisms and found that vincamine's action targets the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, a primary driver of EMT in fibrosis. nih.govmdpi.com